To-Pro-1

Descripción general

Descripción

To-Pro-1 is a DNA binding fluorochrome . It attaches to the surface of the Feraheme (FH) nanoparticle (NP) to obtain a fluorochrome-functionalized NP . It binds DNA through intercalation and acts as a vital fluorochrome for necrotic cells .

Synthesis Analysis

To-Pro-1 is part of the monomeric cyanine nucleic acid stains, which allow ultrasensitive fluorescence detection of double-stranded nucleic acids . These high-affinity dyes have low background and bright fluorescence when bound to nucleic acid . They are ideally suited for nuclear staining in flow cytometry and fluorescence microscopy applications in fixed cells .Molecular Structure Analysis

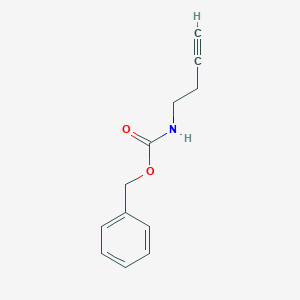

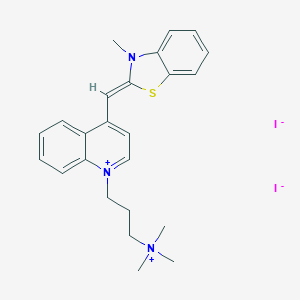

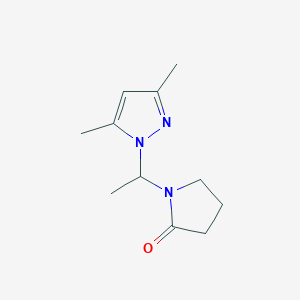

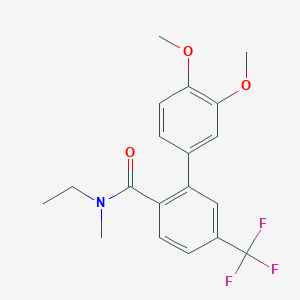

The molecular structure of To-Pro-1 is C24H29I2N3S . It comprises a single cyanine dye and a cationic side chain . The carbocyanine monomers are spectrally analogous to the corresponding dimeric cyanine dyes .Physical And Chemical Properties Analysis

To-Pro-1 has a molecular weight of 645.38 . It appears as a liquid with a brown to red color . It has an excitation peak at 515 nm and an emission peak at 531 nm . It is soluble in water and buffer solutions .Aplicaciones Científicas De Investigación

1. Fluorescence in Bacterial Research

To-Pro-1, a thiazole orange analogue with a trimethine bridge, is used as a deep-red fluorescent indicator for the internal loop structure of the bacterial ribosomal decoding region of the aminoacyl-tRNA site. This capability enables the assessment of A-site binding capability of various compounds, including blue and green-emitting compounds, in microbiological studies (Sato et al., 2019).

2. Proteomics and Biomedical Research

In the field of proteomics, To-Pro-1's analogues and related technologies are essential. Proteomics involves the study of protein structures, functions, and interactions, and To-Pro-1's derivatives contribute to these research efforts. This includes efforts to understand neurodegenerative diseases, cancer, and other health conditions through protein analysis (Marcus et al., 2004).

3. Advancements in Mass Spectrometry

To-Pro-1 and related compounds are integral in mass spectrometry, a key technology in proteomics research. For instance, techniques like MALDI-TOF-MS (Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry), which To-Pro-1 contributes to, are crucial for protein identification and quantification in various medical and scientific fields (Petricoin & Liotta, 2004).

Propiedades

IUPAC Name |

trimethyl-[3-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3S.2HI/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21;;/h5-8,10-14,16,18H,9,15,17H2,1-4H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXHITFUCHFTKR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29I2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698990 | |

| Record name | 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-[3-(trimethylazaniumyl)propyl]quinolin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

To-Pro-1 | |

CAS RN |

157199-59-2 | |

| Record name | 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-[3-(trimethylazaniumyl)propyl]quinolin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)